2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is a heterocyclic compound that features a triazolo-pyridine core structure. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(pyridin-2-yl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and mechanochemical methods are promising for scaling up due to their efficiency and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers (NaOCl, Pb(OAc)4), reducing agents (NaBH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like toluene or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, interfering with their signaling pathways and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the carboxylic acid group.
1,2,4-Triazolo[4,3-a]pyridine: Another triazolo-pyridine derivative with different substitution patterns.
Uniqueness
2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
919990-85-5 |
---|---|
Molekularformel |
C12H8N4O2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)9-2-1-7-16-11(9)14-10(15-16)8-3-5-13-6-4-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
WAIZAQMKULYKTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)C3=CC=NC=C3)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.